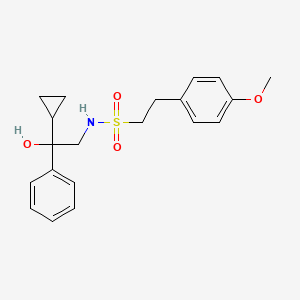

![molecular formula C21H20BrN3O B2823992 4-[1-(2-bromoprop-2-en-1-yl)-1H-benzimidazol-2-yl]-1-(4-methylphenyl)pyrrolidin-2-one CAS No. 890638-11-6](/img/structure/B2823992.png)

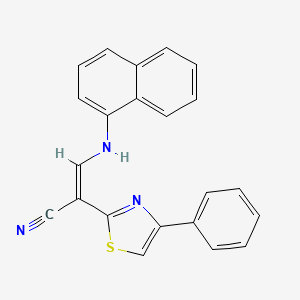

4-[1-(2-bromoprop-2-en-1-yl)-1H-benzimidazol-2-yl]-1-(4-methylphenyl)pyrrolidin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a complex organic molecule that contains several functional groups, including a benzimidazole ring and a pyrrolidinone ring . Benzimidazole is a type of organic compound that’s a fusion of benzene and imidazole . It’s known for its wide range of chemical and biological properties and is a core component of many drugs . Pyrrolidinone is a class of organic compounds that contain a five-membered lactam .

Synthesis Analysis

While specific synthesis methods for this compound were not found, benzimidazole derivatives can be synthesized through various methods . For instance, one method involves the rearrangement of α-thiocyanato ketones . Another method uses α-amino nitriles with reagents like carbon disulfide and dithioformic or dithioacetic acid derivatives . α-Halo carbonyl compounds and α-mercapto ketones can also be used for the preparation of thiazoles from nitriles and aldehyde oximes .Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The benzimidazole ring system consists of a fused benzene and imidazole ring . The pyrrolidinone portion of the molecule is a five-membered lactam .Wissenschaftliche Forschungsanwendungen

Synthesis and Toxicity Evaluation of New Pyrrole Derivatives

Research into new pyrrole derivatives, designed as analogs of 1,4-dihydropyridines drugs to develop future calcium channel blockers, involves the synthesis of tri- and tetra-substituted N-arylpyrroles through a one-pot reaction. These compounds are characterized using various spectroscopy techniques and single crystal X-ray analysis. Their toxicity was assessed on both plant and animal cells, showing minimal phytotoxicity and variable acute toxicity on crustaceans, indicating their potential as molecules with biological activity and low acute toxicity (Ivan et al., 2021).

Synthesis of Novel Polyimides

The synthesis of novel polyimides derived from pyridine-bridged aromatic dianhydride and various diamines represents an application in materials science. These polyimides exhibit good solubility, thermal stability, and mechanical properties, making them suitable for applications requiring strong and flexible materials with high thermal resistance (Wang et al., 2006).

Development of Fluorescent Probes for Fe3+ Ions Detection

The design and synthesis of novel water-soluble benzimidazolium salts that act as fluorescent probes for Fe3+ ions in aqueous media demonstrate an application in analytical chemistry. These probes exhibit high selectivity and sensitivity, with a detection limit below WHO guidelines for Fe3+ ions in drinking water, highlighting their potential for environmental monitoring (Bishnoi & Milton, 2017).

Antibacterial and Antitumor Activity

The synthesis of benzimidazole derivatives under phase transfer catalysis and their in vitro antimicrobial evaluation against various bacteria showcases potential pharmaceutical applications. Additionally, quantitative structure-activity relationship (QSAR) studies help understand the correlation between molecular descriptors and biological activity, indicating their promise as antibacterial agents (Sharma et al., 2012).

Wirkmechanismus

The mechanism of action would depend on the specific biological activity of the compound. Benzimidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Zukünftige Richtungen

The future directions for this compound would likely involve further exploration of its potential biological activities and the development of synthesis methods. Given the wide range of activities exhibited by benzimidazole derivatives, this compound could have potential applications in drug development .

Eigenschaften

IUPAC Name |

4-[1-(2-bromoprop-2-enyl)benzimidazol-2-yl]-1-(4-methylphenyl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20BrN3O/c1-14-7-9-17(10-8-14)24-13-16(11-20(24)26)21-23-18-5-3-4-6-19(18)25(21)12-15(2)22/h3-10,16H,2,11-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXKITTDUQHUJRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(=C)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[1-(2-bromoprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]-1-(4-methylphenyl)pyrrolidin-2-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

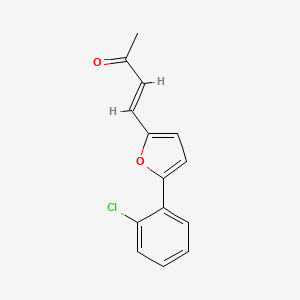

![Methyl 4-((9-isopropyl-2-methyl-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2823914.png)

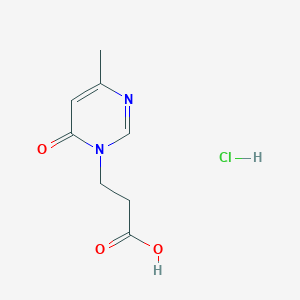

![8-((3-Chlorophenyl)sulfonyl)-3-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2823915.png)

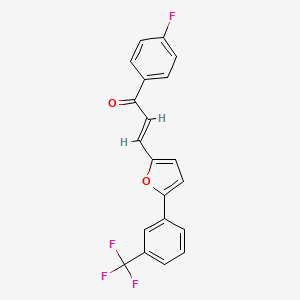

![2-(2,4-difluorophenyl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2823920.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2823921.png)

![N-(1-Cyano-2,2-dimethylcyclopropyl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2823924.png)

![2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(benzo[c][1,2,5]thiadiazol-4-yl)acetamide](/img/structure/B2823926.png)